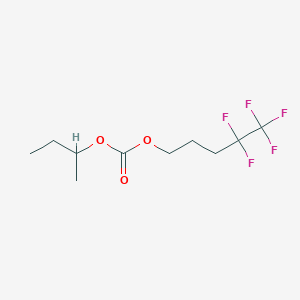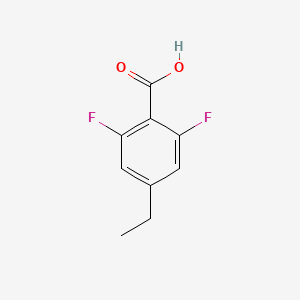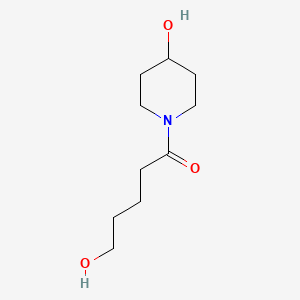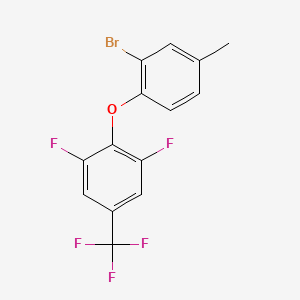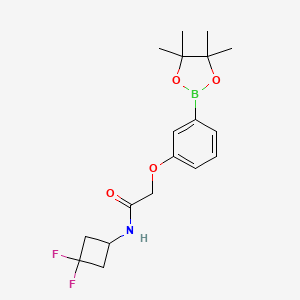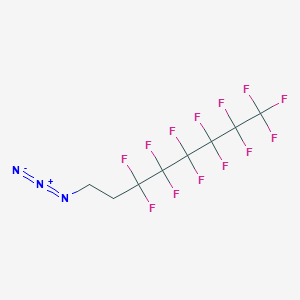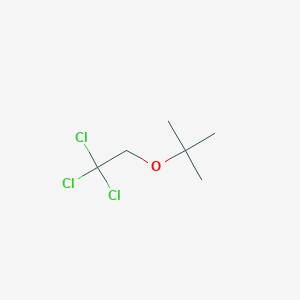
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione is a fluorinated derivative of diazinane, a nitrogen-containing heterocycle. This compound is characterized by the presence of fluorine and isotopic labels, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione typically involves the fluorination of a diazinane precursor. The reaction conditions often include the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced reactors and safety protocols to handle the reactive fluorine species. The production process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated diazinane derivatives, while substitution reactions can produce a variety of substituted diazinane compounds .
Aplicaciones Científicas De Investigación
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the distribution and metabolism of fluorinated drugs.
Industry: Applied in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The isotopic labels facilitate the tracking and analysis of the compound in complex biological systems .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
5-Fluoro-1,3-dimethyluracil: A fluorinated uracil derivative with antineoplastic properties.
Uniqueness
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione is unique due to its combination of fluorine and isotopic labels, which provide enhanced stability and traceability in scientific research. This makes it a valuable tool for studying complex biological and chemical systems .
Propiedades
Fórmula molecular |
C4H5FN2O2 |
|---|---|
Peso molecular |
138.051 g/mol |
Nombre IUPAC |
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1 |
Clave InChI |
RAIRJKWTBBDDAR-ZFJHNFROSA-N |
SMILES isomérico |
[13CH2]1[13CH]([13C](=O)[15NH][13C](=O)[15NH]1)F |
SMILES canónico |
C1C(C(=O)NC(=O)N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


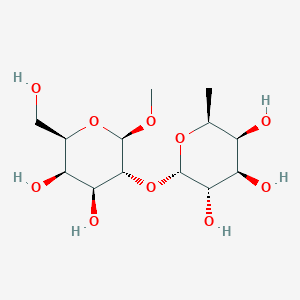
![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)


![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)
